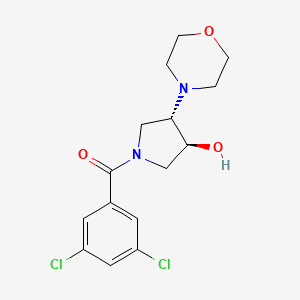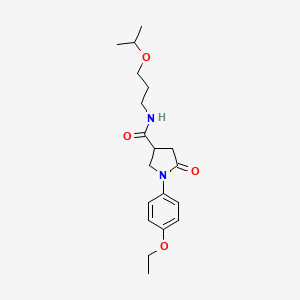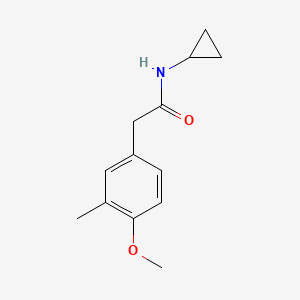
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is also known as CDDO, and it has been studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in cellular defense mechanisms. CDDO activates the Nrf2 pathway, leading to the upregulation of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has a number of biochemical and physiological effects. CDDO has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to protect against oxidative stress, which is a major contributor to many chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent for a variety of diseases. CDDO has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one of the limitations of using CDDO in lab experiments is its potential toxicity. Studies have shown that CDDO can be toxic at high doses, and further research is needed to determine the optimal dosage for therapeutic use.
Direcciones Futuras
There are a number of future directions for research on 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One area of interest is the development of CDDO as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and delivery method for CDDO. Another area of research is the identification of new compounds that can activate the Nrf2 pathway, potentially leading to the development of new drugs for a variety of diseases. Additionally, more research is needed to determine the potential side effects and toxicity of CDDO, as well as its interactions with other drugs.
Métodos De Síntesis
The synthesis of 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4,5-difluorobenzoic acid and 4-fluorobenzaldehyde with thionyl chloride, followed by reaction with hydrazine hydrate. The resulting product is then treated with acetic anhydride to yield 5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.
Aplicaciones Científicas De Investigación
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that CDDO has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. CDDO has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
5-(2-chloro-4,5-difluorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O/c15-10-6-12(18)11(17)5-9(10)14-19-13(20-21-14)7-1-3-8(16)4-2-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBHBKZPDGPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3Cl)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)

![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)
![methyl 3-methyl-4-[(phenylacetyl)amino]benzoate](/img/structure/B5313342.png)
![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)


![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)